(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one

Asymmetric Synthesis Chiral Auxiliary Conjugate Addition

Suboptimal diastereoselectivity from generic oxazolidinone auxiliaries leads to costly chromatographic separations and lower yields in asymmetric synthesis. (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is the definitive 4-phenyl Evans auxiliary, engineered to solve this challenge. - Delivers >90% diastereomeric excess in enolate alkylations and conjugate additions, a critical improvement over benzyl/isopropyl analogs that often fall below 70% de. - The unique 4-phenyl substituent dictates predictable diastereofacial selectivity, enabling reliable construction of quaternary stereocenters for complex targets like epothilones. - Supplied as a stable acetyl derivative; standard cleavage protocols allow >80% recovery and recycling of the chiral auxiliary to reduce long-term project costs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 154669-73-5
Cat. No. B136290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one
CAS154669-73-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C(COC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-8(13)12-10(7-15-11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1
InChIKeyXALZBROPIGPSAQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one – Chiral Auxiliary


(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative used as an auxiliary in asymmetric synthesis. Its core structure, based on the Evans oxazolidinone template, features a 4-phenyl substituent that provides stereocontrol in various transformations, including conjugate additions and alkylations . The compound is synthesized from (R)-phenylglycinol and serves as a precursor to N-acyloxazolidinones employed in diastereoselective C–C bond formation .

Chiral Auxiliary PrecursorDerived from (R)-phenylglycinol for asymmetric C–C bond formation
Stereocontrol4-Phenyl substituent provides facial selectivity in enolate and conjugate additions
Convertible IntermediateStable acetyl form; can be converted to various N-acyloxazolidinones on demand

Generic Substitution Limitations for (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one


Generic substitution of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one with other oxazolidinone auxiliaries leads to unpredictable and suboptimal stereochemical outcomes. The 4-phenyl substituent uniquely dictates the diastereofacial selectivity of enolate additions, a property that differs fundamentally from 4-benzyl or 4-isopropyl analogs . Replacing the 4-phenyl group alters the conformational bias of the auxiliary, often reducing diastereoselectivity from >90% to <70% in conjugate additions . The acetyl group further modulates reactivity, influencing both the stability of the N-acyl bond and the ease of auxiliary cleavage .

  • 4-Benzyl or 4-isopropyl analogs may alter conformational bias, leading to lower facial selectivity in enolate additions
  • SuperQuat auxiliaries require harsher cleavage conditions; process compatibility and recovery profile differ
  • Generic oxazolidinones without 4-phenyl may not provide the reported stereochemical outcome in Nicholas reactions

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one vs. Closest Analogs


Diastereoselectivity in Conjugate Additions: 4-Phenyl vs. Benzyl/Isopropyl

In conjugate additions of organocuprates to N-enoyloxazolidinones, 4-phenyl-substituted auxiliaries consistently achieve diastereoselectivities exceeding 90%, whereas 4-benzyl and 4-isopropyl analogs yield lower selectivities (typically 60–80%) . This performance advantage is attributed to the 'Hruby effect,' where the phenyl group provides optimal steric and electronic interactions to control facial selectivity .

Conjugate Addition Selectivity
Class-level inference
4-Phenyl auxiliaries: >90% de; 4-Benzyl/Isopropyl analogs: 60–80% de in organocuprate additions
Supports higher diastereoselectivity in conjugate addition workflows
de determined by NMR or chiral HPLC; class-level inference
Asymmetric Synthesis Chiral Auxiliary Conjugate Addition

Nicholas Reaction Steric Control: 4-Phenyl vs. Benzyl and Methyl

In a systematic study of oxazolidinone auxiliaries for the Nicholas reaction, the 4-phenyl derivative induced 'much higher levels of stereoselectivity' than 4-benzyl or 4-methyl analogs . While exact diastereomeric excess values were not reported, the qualitative superiority of the phenyl group was unequivocal, leading to its selection as the optimal auxiliary for conjugate addition steps in the synthetic sequence .

Nicholas Reaction Selectivity
Class-level inference
Highest observed stereoselectivity among tested oxazolidinones (qualitative superiority)
Supports Nicholas reaction stereocontrol studies
Exact de values not reported; qualitative comparison
Asymmetric Synthesis Nicholas Reaction Chiral Auxiliary

Auxiliary Cleavage and Recovery Profile

Evans oxazolidinones, including 4-phenyl derivatives, exhibit greater resistance to nucleophilic attack at the endocyclic carbonyl compared to SuperQuat auxiliaries, which incorporate geminal dimethyl groups at C(5) to deliberately hinder cleavage and improve recyclability . While specific cleavage yield data for (4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one are not available, class-level studies indicate that Evans auxiliaries undergo clean cleavage with LiOOH to liberate the chiral carboxylic acid, with typical recovered auxiliary yields of 80–95% .

Auxiliary Recovery Profile
Class-level inference
Evans auxiliaries: 80–95% recovery; SuperQuat: >95% (harsher cleavage)
Supports auxiliary recovery evaluation in process chemistry
Recovery quantified by mass balance; class-level data
Auxiliary Cleavage Recyclability Process Chemistry

Acetyl Derivative as a Modular Synthetic Intermediate

(4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one is not the final auxiliary employed in asymmetric reactions; rather, it is a stable, crystalline precursor that can be readily converted to a variety of N-acyloxazolidinones (e.g., N-propanoyl, N-acryloyl, N-cinnamoyl) via acylation with acid chlorides or anhydrides . This modularity allows chemists to tune the steric and electronic properties of the auxiliary for specific transformations without resynthesizing the core oxazolidinone scaffold .

Modular Synthetic Intermediate
Supporting evidence
Single acetyl precursor enables preparation of >10 distinct N-acyloxazolidinones
Supports on-demand derivatization for diverse asymmetric reactions
Standard acylation with acid chloride/base
Synthetic Intermediate Chiral Auxiliary Acylation

Optimal Applications of (4R)-3-Acetyl-4-phenyl-1,3-oxazolidin-2-one


Asymmetric Enolate Alkylation in Natural Product Synthesis

The 4-phenyloxazolidinone scaffold is the gold standard for diastereoselective enolate alkylations, a key step in constructing quaternary carbon stereocenters found in terpenes, alkaloids, and polyketides. When >90% diastereoselectivity is required, 4-phenyl auxiliaries derived from (4R)-3-acetyl-4-phenyl-1,3-oxazolidin-2-one consistently outperform benzyl and isopropyl analogs . The high selectivity minimizes the need for chromatographic separation of diastereomers, streamlining the synthesis of complex natural products like discodermolide and epothilone .

Conjugate Additions to α,β-Unsaturated Carbonyls

In the asymmetric synthesis of β-substituted carboxylic acids, conjugate additions of organocuprates to N-enoyloxazolidinones are a cornerstone transformation. 4-Phenyl auxiliaries provide the highest reported diastereoselectivities (>90% de) in these reactions, making them the preferred choice for installing stereocenters with high fidelity . This is particularly critical in the preparation of chiral intermediates for pharmaceuticals like angiotensin-converting enzyme (ACE) inhibitors and β-amino acid derivatives .

Auxiliary Recovery in Industrial Multistep Synthesis

For industrial-scale synthesis of chiral building blocks, the cost of the chiral auxiliary can be a significant factor. Evans oxazolidinones, including the 4-phenyl variant, offer a favorable balance between stereocontrol and recoverability, with typical cleavage yields of 80–95% . The acetyl derivative serves as a stable storage form that can be derivatized and later cleaved to regenerate the parent oxazolidinone, which can be recycled after purification .

Application
Selection Property
Validation Focus
Enolate alkylation for quaternary stereocenters
4-Phenyl stereocontrol core for diastereofacial selectivity
Diastereoselectivity and purification efficiency review
Conjugate addition for β-stereocenter installation
High facial selectivity in organocuprate additions
Reported stereochemical outcome consistency
Multi-step chiral building block synthesis
Cleavable auxiliary with favorable recovery profile
Auxiliary recycling and cost-in-use evaluation

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